

3-Bromobenzoic acid synthesis from benzoic acid

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Compound of Interest

Compound Name: 3-Bromobenzoic acid

Cat. No.: B156896

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An In-depth Technical Guide to the Synthesis of **3-Bromobenzoic Acid** from Benzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the primary synthetic routes for producing **3-bromobenzoic acid** from benzoic acid. The synthesis is fundamentally an electrophilic aromatic substitution, governed by the directing effects of the carboxyl group. This document details the theoretical basis for the reaction's regioselectivity, provides in-depth experimental protocols for the most common synthetic methods, and presents key quantitative data in structured tables for comparative analysis. Visualizations of the underlying chemical logic and experimental workflows are provided to enhance understanding.

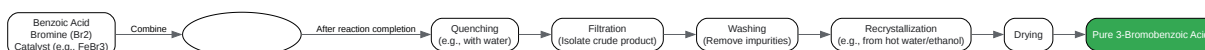
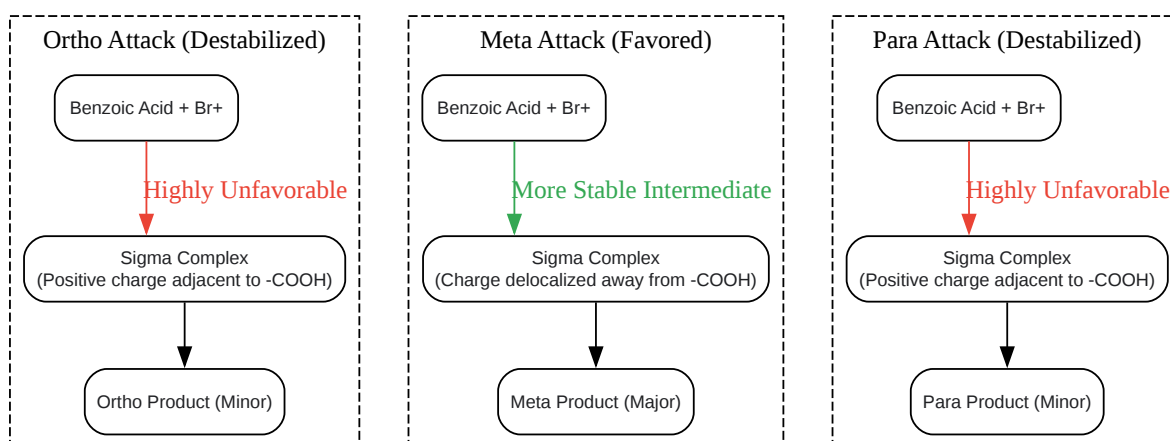
Theoretical Background: Electrophilic Aromatic Substitution

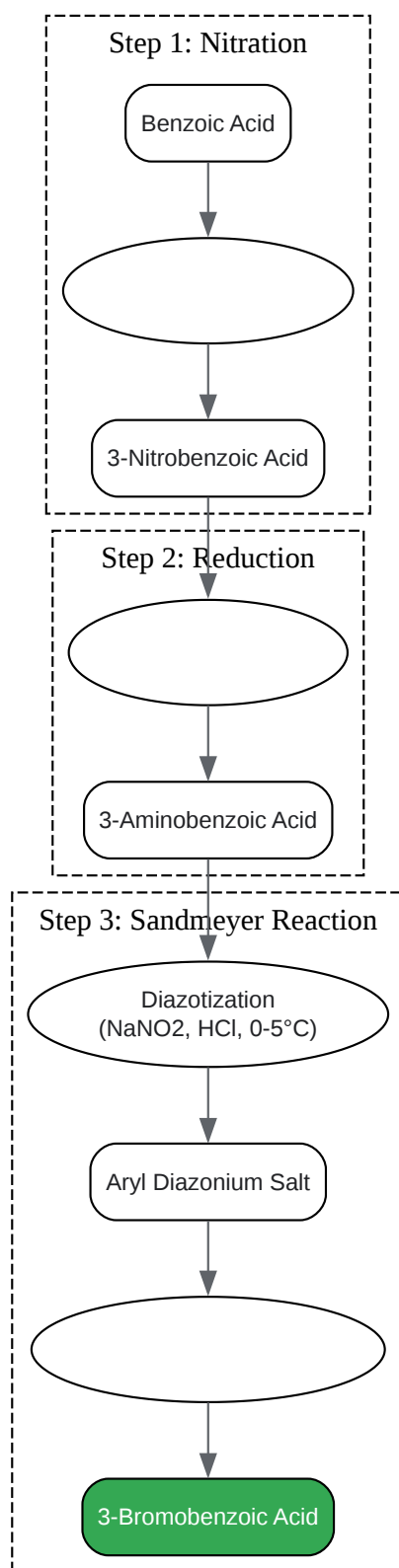
The synthesis of **3-bromobenzoic acid** from benzoic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this reaction, a bromine atom, acting as an electrophile, replaces a hydrogen atom on the benzene ring. The regiochemical outcome of this substitution is controlled by the electronic properties of the substituent already present on the ring—in this case, the carboxylic acid group (-COOH).

The Meta-Directing Effect of the Carboxylic Acid Group

The carboxylic acid group is an electron-withdrawing group (EWG) and is known to be a meta-director in electrophilic aromatic substitution reactions.[1][2] This directing effect is a consequence of its influence on the stability of the carbocation intermediate (the sigma complex or arenium ion) that forms during the reaction.[1]

The -COOH group deactivates the benzene ring towards electrophilic attack by withdrawing electron density through both inductive and resonance effects, making the reaction slower than the bromination of benzene itself.[3][4] When the incoming electrophile (Br^+) attacks the ortho, para, or meta positions, different resonance structures for the intermediate sigma complex are possible. For ortho and para attack, one of the resonance structures places the positive charge on the carbon atom directly bonded to the electron-withdrawing carboxyl group. This is a highly destabilized arrangement. In contrast, meta attack does not result in a resonance structure where the positive charge is adjacent to the -COOH group, making this intermediate comparatively more stable and the meta-substituted product the major outcome.





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